An In-depth Technical Guide to 2-Chloromalonaldehyde: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chloromalonaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloromalonaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, structural characteristics, synthesis protocols, and significant applications in the pharmaceutical and chemical industries.
Chemical and Physical Properties
2-Chloromalonaldehyde, also known as 2-chloro-1,3-propanedial, is a solid, crystalline powder.[1][2] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 36437-19-1 | [3][4][5] |
| Molecular Formula | C₃H₃ClO₂ | [1][3][4][5] |
| Molecular Weight | 106.51 g/mol | [4][5][6] |
| Accurate Mass | 105.9821570 g/mol | [4] |
| Appearance | Solid, Crystalline Powder (Brown) | [1][2] |
| Melting Point | 140-145 °C | [2][4][7] |
| Boiling Point | 111 °C (at 20 mmHg); 204.6 °C (at 760 mmHg) | [2][4][7] |
| Density | 1.261 g/cm³; 1.371 g/cm³ | [2][4][7] |
| Flash Point | 32 °C | [4][7] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate (with heating), and Methanol. | [2] |
| Purity | Commercially available in various purities, including 95%, 98%, and 99.10%. | [1][4][8] |
| Storage | Recommended to be stored in a refrigerator at 2-8°C for long-term stability. | [8] |
| Synonyms | Chloromalonaldehyde, Chloromalondialdehyde, 2-Chloro-1,3-propanedial | [1][3][4] |
Chemical Structure and Tautomerism
The molecular structure of 2-chloromalonaldehyde features a three-carbon chain with aldehyde functional groups at positions 1 and 3, and a chlorine atom substituted at the second carbon.[9] This structure leads to significant reactivity, particularly at the carbonyl carbons.
A key characteristic of malonaldehydes is their existence in tautomeric forms.[10][11] 2-Chloromalonaldehyde can exist in equilibrium between its keto (dialdehyde) form and its enol form. In the enol tautomer, a hydrogen atom from the central carbon migrates to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond.[10][12] This keto-enol tautomerism is a dynamic equilibrium, and the presence of the enol form is crucial for some of its reactions.[12][13]
Experimental Protocols: Synthesis of 2-Chloromalonaldehyde
Several synthetic routes for 2-chloromalonaldehyde have been reported, providing flexibility for laboratory and industrial-scale production.
a) From Mucochloric Acid: A historical method for synthesizing 2-chloromalonaldehyde involves the use of mucochloric acid.[9][14][15] This process typically involves reacting mucochloric acid with aniline, followed by treatment with a base like sodium hydroxide (B78521) to yield the sodium salt of chloromalondialdehyde.[14] However, this method is noted to be a multi-step process and mucochloric acid can be expensive for large-scale production.[14]
b) From 1,1,2,3,3-Pentachloropropane: Another established synthesis route starts from 1,1,2,3,3-pentachloropropane.[9][15] This method offers a more controlled environment for the synthesis.
c) From Chloroacetyl Chloride (Single-Step Process): A more recent and efficient method involves a single-step process.[14] This synthesis reacts N,N-dimethylformamide and phosphorus oxychloride with chloroacetyl chloride to produce high-purity 2-chloromalonaldehyde without the formation of intermediates.[14]
d) Chlorination of Malonaldehyde: Direct chlorination of malonaldehyde using chlorine gas or other chlorinating agents is also a viable method for the preparation of 2-chloromalonaldehyde.[9]
Reactivity and Applications in Drug Development
2-Chloromalonaldehyde is a versatile reagent in organic synthesis, primarily due to the reactivity of its two aldehyde groups.[9] It readily undergoes condensation reactions with various nucleophiles, such as amines and alcohols, to form a wide range of heterocyclic compounds.[9]
Key Applications:
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of the anti-inflammatory drug etoricoxib (B1671761), a selective COX-2 inhibitor.[9][14]
-
Heterocyclic Synthesis: It is used to produce other valuable heterocyclic compounds, such as 2,5-dichloropyrimidine.[9]
-
Enzyme Inhibitors: 2-Chloromalonaldehyde is utilized in the synthesis of novel heterocyclic acetyl-CoA carboxylase inhibitors and aldose reductase inhibitors, which are relevant in the treatment of diabetes mellitus.[6][16][17]
The general mechanism for its reactions often involves a nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by proton transfer and elimination of water to form the final product.[9]
Spectroscopic Data
While detailed, specific spectra for 2-chloromalonaldehyde require access to dedicated databases, its structural features suggest the following characteristic spectroscopic signals.
a) Infrared (IR) Spectroscopy: The IR spectrum of 2-chloromalonaldehyde is expected to show strong absorptions characteristic of aldehydes.
-
C=O Stretch: A strong peak for the carbonyl group of the aldehyde is anticipated in the range of 1720-1725 cm⁻¹.[18][19]
-
C-H Stretch (Aldehyde): A characteristic, and often weaker, absorption for the C-H bond of the aldehyde group is expected around 2720 cm⁻¹.[18][19]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide distinct signals for the different protons in the molecule.
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded and would appear far downfield, typically in the range of 9-10 ppm.[19]
-
Alpha-Proton (-CHCl-): The proton on the carbon bearing the chlorine atom would be deshielded by both the adjacent carbonyl groups and the electronegative chlorine atom.
A 2D [¹H, ¹³C] NMR spectrum for a related compound is available in the ContaminantDB, which can provide further insights into the expected chemical shifts.[20]
Safety and Handling
2-Chloromalonaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled.[21] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[21] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this compound in a well-ventilated area.[2] Standard laboratory safety protocols should be strictly followed.
References
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- 13. youtube.com [youtube.com]
- 14. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 15. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
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